1,4-Dipropylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

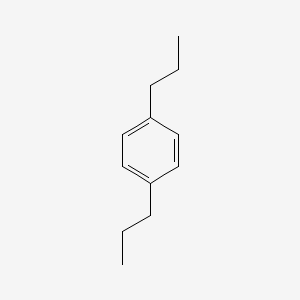

Structure

3D Structure

Properties

IUPAC Name |

1,4-dipropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-3-5-11-7-9-12(6-4-2)10-8-11/h7-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUANMGFAOCUOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197441 | |

| Record name | Benzene, 1,4-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4815-57-0 | |

| Record name | Benzene, 1,4-dipropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004815570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dipropylbenzene

CAS Number: 4815-57-0

This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, safety and handling information, and a detailed experimental protocol for the synthesis of 1,4-Dipropylbenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is an aromatic hydrocarbon, characterized by a benzene ring substituted with two propyl groups at the para position. As a non-polar molecule, it is readily soluble in non-polar organic solvents and insoluble in water.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4815-57-0 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₈ | [1][2][3] |

| Molecular Weight | 162.28 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| Boiling Point | 221 °C | [1] |

| Flash Point | 84 °C | [1] |

| Density | 0.86 g/cm³ at 20°C | [1] |

| Refractive Index | 1.49 | [1] |

| Solubility | Insoluble in water; Soluble in non-polar solvents |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra are not always publicly available, the expected spectral features can be predicted based on the molecular structure.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the aromatic protons and the three different types of protons on the propyl side chains.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration |

| Aromatic (Ar-H) | Singlet | ~7.10 | 4H |

| Benzylic (Ar-CH₂-) | Triplet | ~2.55 | 4H |

| Methylene (-CH₂-CH₃) | Sextet | ~1.62 | 4H |

| Methyl (-CH₃) | Triplet | ~0.93 | 6H |

Note: Predicted shifts are based on analogous structures and general principles of NMR spectroscopy. The aromatic protons appear as a singlet due to the magnetic equivalence resulting from the molecule's symmetry.[5]

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the symmetry of the molecule, showing four signals for the aromatic carbons and three signals for the carbons of the propyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Approx. Chemical Shift (δ, ppm) |

| Quaternary Aromatic (Ar-C) | ~140 |

| Aromatic (Ar-CH) | ~128 |

| Benzylic (Ar-CH₂) | ~38 |

| Methylene (-CH₂-CH₃) | ~25 |

| Methyl (-CH₃) | ~14 |

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for C-H bonds in both the aromatic ring and the alkyl side chains, as well as aromatic C=C stretching.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approx. Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Alkyl C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 and 1500 |

| Alkyl C-H | Bending | 1470 - 1370 |

| Para-disubstitution | C-H Out-of-plane bending | 850 - 800 |

Note: Predicted absorption ranges are based on data for propylbenzene and general IR spectroscopy principles.[6]

2.4. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound will show a molecular ion peak (M⁺) and characteristic fragmentation patterns, primarily due to the cleavage of the propyl side chains.

Table 5: Expected m/z Peaks in the Mass Spectrum of this compound

| m/z | Ion | Significance |

| 162 | [C₁₂H₁₈]⁺ | Molecular Ion (M⁺) |

| 133 | [M - C₂H₅]⁺ | Loss of an ethyl group |

| 119 | [M - C₃H₇]⁺ | Loss of a propyl group |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Synthesis of this compound

This compound is typically synthesized via a Friedel-Crafts alkylation of benzene with a propylating agent, such as 1-chloropropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7] A significant challenge in this synthesis is the potential for carbocation rearrangement. The initially formed primary n-propyl carbocation can rearrange via a hydride shift to the more stable secondary isopropyl carbocation, leading to the formation of isopropylbenzene and 1,4-diisopropylbenzene as major byproducts.[8] Careful control of reaction conditions is necessary to favor the formation of the desired n-propylated product.

3.1. Detailed Experimental Protocol: Friedel-Crafts Alkylation

Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate safety precautions in a fume hood.

Materials:

-

Benzene (anhydrous)

-

1-Chloropropane

-

Aluminum chloride (anhydrous, AlCl₃)

-

Hydrochloric acid (10% aqueous solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (or diethyl ether)

-

Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Ice bath

Procedure:

-

Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

Initial Mixture: To the three-neck flask, add anhydrous benzene (e.g., 100 mL) and cool the flask in an ice bath with stirring.

-

Catalyst Addition: Carefully and portion-wise add anhydrous aluminum chloride (e.g., 0.2 equivalents relative to the limiting reagent) to the cooled benzene.

-

Addition of Alkylating Agent: Add 1-chloropropane (e.g., 2.2 equivalents) to the dropping funnel. Add it dropwise to the stirred benzene-AlCl₃ mixture over 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction can be monitored by TLC or GC.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by 10% HCl to quench the reaction and decompose the aluminum chloride complex.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane or diethyl ether (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 10% HCl, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product, which will be a mixture of this compound, other isomers, and potentially diisopropylbenzene, can be purified by fractional distillation under reduced pressure.

3.2. Synthesis Workflow Diagram

References

- 1. This compound | 4815-57-0 | TCI AMERICA [tcichemicals.com]

- 2. sciedco.ca [sciedco.ca]

- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Interpreting explaining C9H12 infrared spectrum of propylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. hydrocarbons - Friedel Craft Alkylation - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to 1,4-Dipropylbenzene

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-Dipropylbenzene, with a focus on its molecular characteristics. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below, providing a clear reference for its chemical identity and characteristics.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₈ | [1][2][3] |

| Molecular Weight | 162.27 g/mol | [1][3][4] |

| IUPAC Name | This compound | [1][2] |

| CAS Registry Number | 4815-57-0 | [1][3] |

Molecular Structure

The structural representation of this compound is crucial for understanding its chemical behavior and interactions. Below is a diagram illustrating the molecular structure.

References

Physical properties of p-dipropylbenzene

An In-depth Technical Guide to the Physical Properties of p-Dipropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of p-dipropylbenzene. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is utilized.

Quantitative Physical Properties

The key physical properties of p-dipropylbenzene are summarized in the table below for easy reference and comparison.

| Property | Value | Units |

| Molecular Weight | 162.27[1][2], 162.28[3] | g/mol |

| Density | 0.8568 at 20°C/4°C[2], 0.86[3], 0.8620[4] | g/cm³ |

| Boiling Point | 209[5], 210.3[1], 221 (at 746 mmHg)[6] | °C |

| Melting Point | -25.43 (estimate)[6], -17.1[1][2], -17[5] | °C |

| Refractive Index | 1.4880-1.4920[6], 1.49[3], 1.490[5] | |

| Vapor Pressure | 0.24[1], 1 (at 40.0 °C)[1] | mmHg |

| Solubility in Water | Insoluble[1] | |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, and benzene[1]. Good solubility in non-polar solvents like pentane and hexane[4]. |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of a liquid compound like p-dipropylbenzene.

Determination of Boiling Point

The boiling point is a critical physical property for characterizing and purifying volatile liquids.[7] A common method for its determination is distillation.[7]

-

Simple Distillation: This method is suitable for separating a volatile liquid from a non-volatile substance. The liquid is heated in a distillation apparatus, and the temperature of the vapor is monitored.[7] The temperature that remains constant during the condensation of the distillate represents the boiling point.[7]

-

Micro-Boiling Point Determination: For small sample volumes, a micro-reflux method can be employed.[8]

-

A small amount of the liquid is placed in a test tube with a boiling chip or magnetic stirrer to ensure smooth boiling.[8]

-

A thermometer is positioned with its bulb in the vapor phase above the liquid surface.[8]

-

The sample is heated gently, and the temperature at which the vapor condenses and refluxes back into the liquid is recorded as the boiling point.[8]

-

-

Capillary Method:

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.[9]

-

The apparatus is heated, and a stream of bubbles will emerge from the capillary tube.[10]

-

Heating is discontinued, and the temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.[10]

-

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a key indicator of purity.[11][12] Since p-dipropylbenzene has a low melting point, this determination would be conducted at sub-ambient temperatures.

-

Capillary Method:

-

A small, powdered sample of the solidified compound is packed into a capillary tube.[11][13]

-

The capillary tube is attached to a thermometer and placed in a heating bath (such as a Thiele tube or a modern melting point apparatus).[11][12]

-

The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[11] Pure compounds typically exhibit a sharp melting point range.[11][12]

-

Determination of Density

Density is a fundamental physical property defined as mass per unit volume.[14]

-

Pycnometer Method:

-

Hydrometer Method: A hydrometer, a calibrated instrument of constant mass, is floated in the liquid. The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem.[14]

-

Mass and Volume Measurement:

Determination of Refractive Index

The refractive index measures how light propagates through a substance and is a valuable property for identification.[17]

-

Abbe Refractometer: This is a common instrument for measuring the refractive index of liquids. A few drops of the sample are placed on the prism surface. Light is passed through the sample, and the refractometer provides a direct reading of the refractive index.

-

Michelson Interferometer Method: A more advanced technique involves using a modified Michelson interferometer. The liquid is placed in a cell on a rotating stage within the interferometer. The refractive index can be determined with high precision by measuring the change in the optical path length as the cell is rotated.[18]

-

Snell's Law Method: The refractive index can also be determined by measuring the angle of incidence and the angle of refraction as a light ray passes through the liquid contained in a prism or cell.[17][19]

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a solvent at a given temperature.[20]

-

Synthetic Method:

-

A known mass of the solute (if it were a solid at the test temperature) is added to a known volume of the solvent in a container.[20][21]

-

The temperature of the system is varied until the solute completely dissolves (undersaturation) or begins to precipitate (supersaturation).[22]

-

The temperature at which saturation occurs for the given composition is recorded. This process is repeated for different compositions to construct a solubility curve.[21]

-

-

Qualitative Assessment: For liquid-liquid solubility, a simple method involves mixing the two liquids and observing whether they form a single homogeneous phase (soluble) or separate into distinct layers (insoluble).[23] p-Dipropylbenzene's non-polar nature suggests it will be miscible with other non-polar solvents but immiscible with polar solvents like water, following the "like dissolves like" principle.[4][23]

Logical Relationships of Physical Properties

The determination of certain physical properties is often reliant on the measurement of more fundamental properties. The following diagram illustrates this relationship.

Caption: Interdependence of key physical properties.

References

- 1. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. p-diisopropylbenzene [stenutz.eu]

- 6. 1,4-DIPROPYLBENZENE CAS#: 4815-57-0 [m.chemicalbook.com]

- 7. vernier.com [vernier.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. byjus.com [byjus.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. westlab.com [westlab.com]

- 14. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 15. mt.com [mt.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. practical physics: experiment 12: refractive index [johnwellphy1.blogspot.com]

- 18. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 19. youtube.com [youtube.com]

- 20. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. education.com [education.com]

An In-depth Technical Guide to the Chemical Structure of 1,4-Dipropylbenzene

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of 1,4-dipropylbenzene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity and Physical Properties

This compound, also known as p-dipropylbenzene, is an aromatic hydrocarbon with the chemical formula C₁₂H₁₈.[1][2] It is characterized by a benzene ring substituted with two propyl groups at the para position. This symmetrical structure influences its physical and chemical properties.[1] At room temperature, it exists as a colorless, transparent liquid with a distinct aromatic odor.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol [2] |

| IUPAC Name | This compound[2] |

| CAS Number | 4815-57-0[2] |

| Appearance | Colorless, transparent liquid[1] |

| Melting Point | -29.0 °C[1] |

| Boiling Point | 238.0 °C[1] |

| Density | 0.8620 g/cm³[1] |

| Solubility | Good solubility in non-polar solvents (e.g., pentane, hexane); poor solubility in polar solvents (e.g., water).[1] |

| Refractive Index | 1.489 (at 20 °C) |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectral data is available, showing characteristic peaks for the aromatic and propyl protons. |

| ¹³C NMR | Spectral data is available for this compound.[2] |

| Mass Spectrometry (MS) | Major fragments observed at m/z 133 and 5862.[2] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectral data is available.[2] |

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with propanoyl chloride, followed by a Clemmensen reduction of the resulting ketone.

Experimental Protocol: Synthesis of this compound

Part A: Friedel-Crafts Acylation - Synthesis of 1-(p-Propylphenyl)propan-1-one

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place anhydrous aluminum chloride (AlCl₃).

-

Addition of Reactants: Slowly add benzene to the flask, followed by the dropwise addition of propanoyl chloride while stirring. The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

-

Reaction Completion: After the addition is complete, the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: The reaction mixture is poured onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, washed with water and sodium bicarbonate solution, and then dried over anhydrous magnesium sulfate.

-

Purification: The crude product is purified by vacuum distillation to yield 1-(p-propylphenyl)propan-1-one.

Part B: Clemmensen Reduction - Synthesis of this compound

-

Preparation of Zinc Amalgam: Zinc powder is amalgamated by treating it with a solution of mercuric chloride.

-

Reduction Reaction: The purified 1-(p-propylphenyl)propan-1-one is added to a flask containing the amalgamated zinc, concentrated hydrochloric acid, and a water-immiscible organic solvent like toluene.

-

Reflux: The mixture is heated under reflux for several hours.

-

Work-up: After cooling, the organic layer is separated, washed with water, and dried.

-

Purification: The final product, this compound, is obtained by fractional distillation.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The presence of two alkyl groups on the benzene ring activates it towards electrophilic substitution reactions.[1] These reactions primarily occur at the ortho positions to the propyl groups.

This compound and its derivatives have several industrial applications:

-

Solvent: Due to its non-polar nature and relatively high boiling point, it is used as a solvent in various chemical processes.[1]

-

Chemical Intermediate: It serves as a precursor in the synthesis of more complex organic molecules, including polymers and specialty chemicals.[1][3]

-

Research: In a research context, it can be used as a starting material for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.[1]

Logical Relationship of Characterization

The characterization of a synthesized chemical compound like this compound follows a logical progression to confirm its identity and purity.

Caption: Logical flow for the characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 1,4-Dipropylbenzene via Friedel-Crafts Alkylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-dipropylbenzene, predominantly in the form of its isomer 1,4-diisopropylbenzene, through the Friedel-Crafts alkylation of benzene. This document outlines the reaction's theoretical basis, including the underlying mechanisms, and offers detailed experimental protocols. Quantitative data from relevant literature is summarized to provide a comparative analysis of expected outcomes. Furthermore, this guide includes diagrammatic representations of the reaction pathway and a general experimental workflow to facilitate a deeper understanding of the synthesis process.

Introduction

The Friedel-Crafts alkylation is a fundamental and widely utilized method in organic synthesis for the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1] Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction is a cornerstone for the preparation of various alkylated aromatic compounds.[2] The synthesis of this compound, which primarily yields 1,4-diisopropylbenzene due to carbocation rearrangement, serves as a classic example of this reaction, highlighting its utility and inherent mechanistic intricacies.

1,4-Diisopropylbenzene is a valuable chemical intermediate in the production of various materials, including stabilizers, polymers, and synthetic lubricants.[3][4] Its synthesis via the Friedel-Crafts alkylation of benzene with a propyl-containing reagent in the presence of a Lewis acid catalyst is a process of significant industrial and academic interest. This guide will delve into the critical aspects of this synthesis, including catalyst selection, management of polysubstitution, and control of isomer distribution.

Reaction Mechanism and Theoretical Considerations

The Friedel-Crafts alkylation of benzene with a propyl halide, such as n-propyl bromide or isopropyl chloride, proceeds through an electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Formation of the Electrophile: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), interacts with the alkyl halide to generate a carbocation or a highly polarized complex that acts as the electrophile.[1][5] In the case of a primary halide like n-propyl bromide, a discrete primary carbocation is unlikely to form. Instead, a complex between the alkyl halide and the Lewis acid serves as the electrophile.[2]

-

Carbocation Rearrangement: The initially formed n-propyl carbocation (or carbocation-like species) is a primary carbocation, which is relatively unstable. It rapidly undergoes a 1,2-hydride shift to form the more stable secondary isopropyl carbocation.[5][6] This rearrangement is a crucial aspect of this specific synthesis and is the reason why the major product is isopropylbenzene and subsequently diisopropylbenzene, rather than their n-propyl counterparts.[7]

-

Electrophilic Attack: The electron-rich π system of the benzene ring acts as a nucleophile and attacks the isopropyl carbocation, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][8]

-

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated product, isopropylbenzene (cumene).[8] The catalyst is also regenerated in this step.

-

Polyalkylation and Isomer Distribution: The initial product, isopropylbenzene, is more reactive than benzene itself because the isopropyl group is an activating group.[7] This increased reactivity can lead to further alkylation, resulting in the formation of diisopropylbenzene isomers (ortho, meta, and para).[7] The distribution of these isomers is influenced by both steric and electronic factors, as well as reaction conditions such as temperature. The para isomer is often a significant product due to reduced steric hindrance compared to the ortho isomer.

Experimental Protocols

The following section provides a detailed experimental protocol for the laboratory-scale synthesis of 1,4-diisopropylbenzene.

Synthesis of 1,4-Diisopropylbenzene from Benzene and n-Propyl Bromide

Materials:

-

Benzene (anhydrous)

-

n-Propyl bromide

-

Anhydrous aluminum chloride (AlCl₃)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

-

Concentrated hydrochloric acid

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.

-

Charging Reactants: Add 50 mL of anhydrous benzene to the flask and cool it in an ice-water bath.

-

Catalyst Addition: Carefully add 13.3 g (0.1 mol) of anhydrous aluminum chloride to the cooled benzene with stirring. The AlCl₃ should be added in portions to control the initial exotherm.

-

Addition of Alkyl Halide: Place 12.3 g (0.1 mol) of n-propyl bromide in the addition funnel. Add the n-propyl bromide dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-45 minutes. Maintain the reaction temperature between 5-10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.

-

Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 50 g of crushed ice to the flask to quench the reaction and decompose the aluminum chloride complex. Subsequently, add 25 mL of concentrated hydrochloric acid to dissolve the aluminum hydroxide salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 25 mL portions of diethyl ether.

-

Neutralization and Drying: Combine the organic layers and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether and excess benzene using a rotary evaporator.

-

Purification: The resulting crude product is a mixture of isopropylbenzene and diisopropylbenzene isomers. Purify the mixture by fractional distillation to isolate the 1,4-diisopropylbenzene.[9] The different boiling points of the isomers allow for their separation.

Data Presentation

The following tables summarize key quantitative data for 1,4-diisopropylbenzene and the expected outcomes of the synthesis.

Table 1: Physicochemical Properties of 1,4-Diisopropylbenzene

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈ | [10] |

| Molecular Weight | 162.27 g/mol | [10] |

| Boiling Point | 210 °C | [4] |

| Melting Point | -17 °C | [4] |

| Density | 0.857 g/mL at 25 °C | [4] |

Table 2: Spectroscopic Data for 1,4-Diisopropylbenzene

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) and Multiplicity |

| ¹H NMR (CDCl₃) | ~1.25 (d, 12H, -CH(CH₃ )₂) , ~2.90 (sept, 2H, -CH (CH₃)₂), ~7.15 (s, 4H, Ar-H ) |

| ¹³C NMR (CDCl₃) | ~24.0 (-CH(C H₃)₂), ~33.8 (-C H(CH₃)₂), ~126.5 (Ar-C H), ~146.5 (Ar-C ) |

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument.

Table 3: Typical Isomer Distribution in the Dialkylation of Benzene with Propylene

| Isomer | Typical Percentage in Product Mixture | Reference |

| p-Diisopropylbenzene | ~75% | [9] |

| m-Diisopropylbenzene | ~25% | [9] |

| o-Diisopropylbenzene | Trace amounts |

Note: Isomer distribution is highly dependent on the catalyst and reaction conditions. The values presented are typical for certain industrial processes.

Mandatory Visualizations

Reaction Mechanism

Caption: Reaction mechanism for the synthesis of 1,4-diisopropylbenzene.

Experimental Workflow

Caption: General experimental workflow for the synthesis of 1,4-diisopropylbenzene.

Conclusion

The Friedel-Crafts alkylation of benzene with a propyl source provides a direct route to the synthesis of diisopropylbenzene isomers, with a notable preference for the 1,4-disubstituted product under certain conditions. The inherent carbocation rearrangement is a key mechanistic feature that dictates the formation of the isopropyl substituent on the aromatic ring. Careful control of reaction parameters, including temperature and reactant stoichiometry, is essential for maximizing the yield of the desired 1,4-diisopropylbenzene and minimizing the formation of other isomers and polyalkylation byproducts. The purification of the final product, typically achieved through fractional distillation, is a critical step in obtaining the isomer of high purity required for subsequent applications in research and industry. This guide provides a solid foundation for researchers and professionals to successfully perform and understand this important organic transformation.

References

- 1. mt.com [mt.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,4-Diisopropylbenzene (DIPB) | Eastman [eastman.com]

- 4. alkalisci.com [alkalisci.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. adichemistry.com [adichemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. m.youtube.com [m.youtube.com]

- 9. US7102043B2 - Process for synthesizing diisopropylbenzene - Google Patents [patents.google.com]

- 10. 1,4-DIISOPROPYLBENZENE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,4-Dipropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,4-dipropylbenzene. Due to the limited availability of public, experimentally verified spectral data for this specific compound, this guide presents predicted data based on established NMR principles and typical chemical shift ranges for analogous structures. This information is intended to serve as a valuable reference for the identification and characterization of this compound in a research and development setting.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit four distinct signals corresponding to the four chemically non-equivalent sets of protons in the molecule. The symmetry of the para-substituted benzene ring simplifies the aromatic region, while the propyl chains give rise to characteristic aliphatic signals.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-d | ~ 7.10 | Singlet | 4H | - |

| H-a | ~ 2.55 | Triplet (t) | 4H | ~ 7.6 |

| H-b | ~ 1.65 | Sextet | 4H | ~ 7.5 |

| H-c | ~ 0.95 | Triplet (t) | 6H | ~ 7.4 |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to show four signals, reflecting the molecular symmetry. There will be two signals for the aromatic carbons and two for the aliphatic carbons of the propyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| C-4 | ~ 140.5 |

| C-3 | ~ 128.3 |

| C-1 | ~ 37.8 |

| C-2 | ~ 24.8 |

| C-3 | ~ 13.9 |

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering for carbon atoms and letter assignments for the chemically distinct protons.

Mass Spectrometry Analysis of 1,4-Dipropylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry (MS) data for 1,4-dipropylbenzene. It includes quantitative data, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis, and visualizations of the experimental workflow and molecular fragmentation pathway. This document is intended to serve as a comprehensive resource for researchers and professionals working with this and similar aromatic compounds.

Quantitative Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion observed at a mass-to-charge ratio (m/z) of 162. The quantitative data, including the relative intensity of the most significant peaks, are summarized in the table below. This data is compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 27 | 11.9 | [C2H3]+ |

| 29 | 16.7 | [C2H5]+ |

| 39 | 11.9 | [C3H3]+ |

| 41 | 16.7 | [C3H5]+ |

| 51 | 11.9 | [C4H3]+ |

| 65 | 14.3 | [C5H5]+ |

| 77 | 23.8 | [C6H5]+ |

| 91 | 35.7 | [C7H7]+ |

| 105 | 28.6 | [C8H9]+ |

| 119 | 14.3 | [C9H11]+ |

| 133 | 100.0 | [M-C2H5]+ |

| 162 | 23.8 | [M]+ (Molecular Ion) |

Experimental Protocols

The following is a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of aromatic hydrocarbons.[2][3]

2.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

-

Working Standards: Create a series of working standards by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Injection: Introduce a 1 µL aliquot of the prepared sample into the GC-MS system.

2.2. Gas Chromatography (GC) Conditions

-

GC System: Agilent 7890B GC or equivalent.

-

Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

2.3. Mass Spectrometry (MS) Conditions

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[2]

-

Ion Source Temperature: 230°C.[2]

-

Quadrupole Temperature: 150°C.[2]

-

Transfer Line Temperature: 280°C.

-

Scan Range: m/z 40-500.

-

Scan Rate: 2 scans/second.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

3.2. Molecular Fragmentation Pathway

The fragmentation of this compound in an electron ionization mass spectrometer is a key process for its identification. The following diagram illustrates the proposed fragmentation pathway leading to the major observed ions. The primary fragmentation mechanism for alkylbenzenes is benzylic cleavage, which is the cleavage of the bond beta to the aromatic ring.

References

Core Principles of IR Spectroscopy of Aromatic Compounds

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,4-Dipropylbenzene

For researchers, scientists, and professionals in drug development, understanding the molecular structure and vibrational characteristics of organic compounds is paramount. Infrared (IR) spectroscopy serves as a powerful analytical technique for elucidating the functional groups and bonding arrangements within a molecule. This guide provides a comprehensive overview of the IR spectroscopy of this compound, a symmetrically disubstituted aromatic hydrocarbon.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The absorption frequencies are characteristic of the specific bonds and functional groups present. Aromatic compounds like this compound exhibit several distinct absorption regions in their IR spectra:

-

Aromatic C-H Stretching: These vibrations typically occur at wavenumbers slightly above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹.[1]

-

Aliphatic C-H Stretching: The C-H bonds of the propyl side chains give rise to strong absorptions in the 2975-2845 cm⁻¹ region.[2]

-

Overtone and Combination Bands: Weak absorptions, known as "overtones," can be observed in the 2000-1665 cm⁻¹ region. The pattern of these bands can be indicative of the substitution pattern on the benzene ring.[1]

-

C=C Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of absorptions, typically between 1620 cm⁻¹ and 1400 cm⁻¹.[3] Two of the most prominent bands are often found near 1600 cm⁻¹ and 1500 cm⁻¹.[4]

-

Aliphatic C-H Bending: Vibrations from the CH₂ and CH₃ groups of the propyl chains appear in the 1470-1370 cm⁻¹ range.[2]

-

C-H Out-of-Plane Bending (oop): Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly characteristic of the substitution pattern of the benzene ring.[1]

Infrared Spectral Data for this compound

The following table summarizes the characteristic infrared absorption bands for this compound. The data is compiled from established spectral databases and literature.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3080 - 3030 | Strong | Aromatic C-H Stretching |

| ~2975 - 2845 | Strong | Aliphatic C-H Stretching (CH₃ and CH₂) |

| ~1600 and ~1500 | Medium-Strong | Aromatic C=C Ring Stretching |

| ~1470 - 1370 | Medium | Aliphatic C-H Bending (CH₃ and CH₂) |

| ~830 - 810 | Strong | Aromatic C-H Out-of-Plane Bending (para-disubstitution) |

Experimental Protocol for Acquiring the IR Spectrum of this compound

This section details a standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a suitable crystal (e.g., ZnSe or diamond)

Reagents and Materials:

-

This compound (liquid)

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Install the ATR accessory in the sample compartment of the spectrometer.

-

Allow the instrument to purge with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe lightly dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere.

-

-

Sample Application:

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the final absorbance spectrum.

-

-

Data Processing:

-

Perform a baseline correction if necessary to ensure the baseline is flat.

-

Label the significant peaks with their corresponding wavenumbers.

-

-

Cleaning:

-

Clean the ATR crystal and press thoroughly with a solvent-dampened lint-free wipe to remove all traces of the sample.

-

Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the infrared spectral analysis of this compound, from sample preparation to final interpretation.

Caption: Workflow for the IR spectral analysis of this compound.

Conclusion

The infrared spectrum of this compound provides a unique fingerprint that is valuable for its identification and structural elucidation. The characteristic absorptions corresponding to aromatic C-H stretching, aliphatic C-H stretching, aromatic ring stretching, and C-H out-of-plane bending are key indicators of its molecular structure. By following a standardized experimental protocol, a high-quality spectrum can be obtained, enabling confident analysis and interpretation. This technical guide provides the foundational knowledge and practical steps for researchers and scientists working with this and similar aromatic compounds.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Interpreting explaining C9H12 infrared spectrum of propylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide on the Solubility of 1,4-Dipropylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-dipropylbenzene, a non-polar aromatic hydrocarbon. Understanding the solubility of this compound is crucial for its application as a solvent and as an intermediate in the synthesis of more complex organic materials, including polymers and pharmaceuticals.[1] This document outlines its solubility profile in various organic solvents, details the experimental methodologies for solubility determination, and presents logical workflows for assessing these properties.

Core Principles of Solubility

This compound (also known as p-dipropylbenzene) is an alkyl-substituted benzene with a symmetrical structure, featuring two propyl groups at the 1 and 4 positions of the benzene ring.[1] As a hydrocarbon, it is fundamentally non-polar in nature.[1] Its solubility is primarily governed by the principle of "like dissolves like," which dictates that non-polar solutes will dissolve readily in non-polar solvents, while showing poor solubility in polar solvents.[1] The dissolution process is driven by the establishment of favorable intermolecular interactions (van der Waals forces) between the solute and solvent molecules.

Quantitative Solubility Data

While specific quantitative solubility data for this compound is not extensively published, its solubility profile can be reliably inferred from its non-polar structure and data available for its close structural isomer, 1,4-diisopropylbenzene. 1,4-Diisopropylbenzene is reported to be soluble in all proportions in common organic solvents such as alcohol, ether, acetone, and benzene.[2] Given the similar molecular structure and non-polar characteristics, this compound is expected to be miscible or exhibit very high solubility in a range of common non-polar and moderately polar organic solvents. Conversely, it is practically insoluble in highly polar solvents like water.[3][4]

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale / Supporting Data for Isomer |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Miscible / Very High | Expected to have good solubility in solvents like pentane or hexane.[1] |

| Non-Polar Aromatic | Benzene, Toluene, Xylene | Miscible / Very High | 1,4-Diisopropylbenzene is soluble in benzene.[2][3][4] |

| Halogenated | Dichloromethane, Chloroform | Miscible / Very High | Inferred from general principles of non-polar compound solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible / Very High | 1,4-Diisopropylbenzene is soluble in ether.[2][3][4] |

| Ketones | Acetone, 2-Butanone (MEK) | Miscible / Very High | 1,4-Diisopropylbenzene is soluble in acetone.[2][3][4] |

| Alcohols | Ethanol, Methanol, Isopropanol | Soluble to Miscible | 1,4-Diisopropylbenzene is soluble in alcohol.[2][3][4] |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Moderately to Sparingly Soluble | Solubility is expected to decrease as solvent polarity increases significantly. |

| Highly Polar Protic | Water | Insoluble | Shows poor solubility in polar solvents like water.[1] The aqueous solubility of 1,4-diisopropylbenzene is extremely low (40.5 µg/L at 25 °C).[5] |

Note: The term "Miscible" implies that the substances will mix in all proportions, forming a single homogeneous phase. "Very High" solubility suggests that while potentially not miscible in all proportions, large amounts of solute can be dissolved.

Visualization of Intermolecular Forces in Dissolution

The dissolution of this compound in a non-polar solvent like hexane is governed by specific intermolecular interactions. The following diagram illustrates this logical relationship.

Caption: Intermolecular forces governing the dissolution of this compound in a non-polar solvent.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires robust experimental methods. The Isothermal Shake-Flask method is a widely accepted standard for measuring equilibrium solubility.

Isothermal Equilibrium (Shake-Flask) Method

This method measures the equilibrium solubility of a compound in a given solvent at a constant temperature.

1. Preparation:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The addition of excess solute ensures that a saturated solution will be formed.

2. Equilibration:

-

The container is placed in a constant temperature environment, such as an incubator shaker or a thermostatically controlled water bath.

-

The mixture is agitated (e.g., shaken or stirred) for a prolonged period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.

-

The time required for equilibration should be determined preliminarily by sampling at various time points until the concentration of the solute in the solution reaches a plateau.

3. Phase Separation:

-

After equilibration, the agitation is stopped, and the undissolved excess solute is separated from the saturated solution.

-

This is typically achieved by allowing the solution to stand undisturbed for a period, followed by centrifugation or filtration. Filtration should be performed using a filter material (e.g., PTFE) that does not interact with or absorb the solute or solvent. All separation steps must be performed at the same constant temperature as the equilibration to prevent changes in solubility.

4. Analysis:

-

A precise aliquot of the clear, saturated supernatant or filtrate is carefully removed.

-

The sample is diluted with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

The concentration of this compound in the diluted sample is quantified using a validated analytical technique, such as:

-

Gas Chromatography (GC): Ideal for volatile and semi-volatile compounds. A flame ionization detector (FID) is commonly used.

-

High-Performance Liquid Chromatography (HPLC): Typically with a UV detector set to a wavelength where this compound absorbs.

-

5. Calculation:

-

The measured concentration of the diluted sample is used to back-calculate the concentration in the original saturated solution.

-

The final solubility is expressed in units such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction (χ).

Experimental Workflow Diagram

The following diagram outlines the logical flow of the Isothermal Shake-Flask method.

Caption: General experimental workflow for the Isothermal Shake-Flask solubility determination method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,4-Diisopropylbenzene, 98% | Fisher Scientific [fishersci.ca]

- 4. 1,4-DIISOPROPYLBENZENE | 100-18-5 [chemicalbook.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

An In-depth Technical Guide on the Thermodynamic Properties of 1,4-Dipropylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,4-Dipropylbenzene, also known as p-dipropylbenzene. The information is curated for professionals in research, science, and drug development who require accurate thermodynamic data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details the experimental protocols for their determination, and provides visual representations of experimental workflows.

Physicochemical and Thermodynamic Properties of this compound

This compound is an aromatic hydrocarbon.[1] Accurate knowledge of its thermodynamic properties is essential for various applications, including its use as a solvent or in chemical synthesis.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H18 | [2][3] |

| Molecular Weight | 162.27 g/mol | [2][3] |

| CAS Number | 4815-57-0 | [2][3] |

| Melting Point | -17 °C (256.15 K) | [4] |

| Boiling Point | 210 °C (483.15 K) | |

| Density | 0.857 g/mL at 25 °C | |

| Refractive Index | n20/D 1.489 |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Unit | Source |

| Standard Enthalpy of Formation (Liquid) | -130.07 (± 1.22) | kJ/mol | [5] |

| Standard Enthalpy of Combustion (Liquid) | -7164.52 (± 1.04) | kJ/mol | [5] |

| Heat Capacity (Cp) at 298.15 K | 35.4 | R | [5] |

| Enthalpy of Fusion at Standard Conditions | 20.49 | kJ/mol | [2] |

| Enthalpy of Vaporization at Standard Conditions | 45.24 | kJ/mol | [2] |

| Critical Temperature (Tc) | 706.05 | K | [2] |

| Critical Pressure (Pc) | 2370.28 | kPa | [2] |

| Critical Volume (Vc) | 0.600 | m³/kmol | [2] |

| Acentric Factor | Value not available | ||

| Standard Gibbs Free Energy of Formation | 152.94 | kJ/mol | [2] |

| Ionization Energy | 8.31 | eV | [2] |

Table 3: Vapor Pressure of this compound

| Temperature (°C) | Pressure (mmHg) | Source |

| 20 | 0.25 | [6] |

| 25 | 0.33 hPa (approx. 0.2475 mmHg) | [7] |

| 40 | 1 | [8] |

The vapor pressure can also be described by the Antoine equation, log10(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin.[9] For 1,4-diisopropylbenzene (a related isomer), the parameters for a temperature range of 393.41 K to 484.73 K are A = 3.8176, B = 1641.44, and C = -81.204.[9]

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the common protocols used for measuring key parameters.

Vapor pressure is a fundamental thermodynamic property that indicates the volatility of a substance.[10] It is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[10][11] Several methods are employed for its measurement.

-

Static Method: A sample is placed in a thermostated, evacuated container.[12] The system is allowed to reach thermal equilibrium, and the pressure of the vapor phase is measured directly.[12] This method is suitable for a wide range of pressures.[11]

-

Dynamic Method (Ebulliometry): This technique involves measuring the boiling temperature of the substance at a controlled pressure.[13] An ebulliometer is used to maintain a constant pressure, and the corresponding boiling point is determined.[13] This method is effective for pressures ranging from approximately 2 mbar to 1 bar.[13]

-

Gas Saturation Method (Transpiration Method): An inert carrier gas is passed through or over the sample at a constant temperature and flow rate.[14] The gas becomes saturated with the vapor of the substance.[14] The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.[14] This method is particularly useful for measuring low vapor pressures (from about 5 Pa to 1 kPa).[13][14]

-

Knudsen Effusion Method: This method is used for substances with very low vapor pressure.[10][11] The sample is placed in a cell with a small orifice, and the rate of mass loss due to effusion of the vapor into a vacuum is measured.[11] The vapor pressure is then calculated from this rate.[11]

Calorimetry is the science of measuring the heat of chemical reactions or physical changes.[15][16]

-

Bomb Calorimetry: This technique is used to determine the heat of combustion.[15][17] A known mass of the sample is placed in a sealed container (the "bomb"), which is filled with high-pressure oxygen and submerged in a known volume of water.[15][16] The sample is ignited, and the heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase.[16] By measuring this temperature change and knowing the heat capacity of the calorimeter, the enthalpy of combustion can be calculated.[16] The standard enthalpy of formation can then be derived from the enthalpy of combustion.

-

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[18] It is used to determine heat capacity, as well as the enthalpy of phase transitions like melting (fusion) and boiling (vaporization).[5][18]

Before conducting thermodynamic measurements, it is crucial to confirm the identity and purity of the compound. Spectroscopic methods are essential for this purpose.[19][20][21]

-

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of the compound.[20][22]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.[22][23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule by observing the behavior of atomic nuclei in a magnetic field.[20][22]

Visualizations

The following diagrams illustrate the workflow for determining thermodynamic properties and the interrelation between different experimental techniques.

References

- 1. Benzene, 1,4-dipropyl- | C12H18 | CID 20958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemeo.com [chemeo.com]

- 3. Benzene, 1,4-dipropyl- [webbook.nist.gov]

- 4. 1,4-diisopropylbenzene [stenutz.eu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. alkalisci.com [alkalisci.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzene, 1,4-bis(1-methylethyl)- [webbook.nist.gov]

- 10. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 11. youtube.com [youtube.com]

- 12. calnesis.com [calnesis.com]

- 13. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 14. pubs.acs.org [pubs.acs.org]

- 15. monash.edu [monash.edu]

- 16. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. Spectroscopy - Wikipedia [en.wikipedia.org]

- 20. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]

- 21. Analyzing and Predicting Spectroscopic Data | bartleby [bartleby.com]

- 22. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 23. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Isomers of Dipropylbenzene and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of dipropylbenzene, detailing their physical and chemical properties, synthesis methodologies, and relevant experimental protocols. The information is presented to support research and development activities where these compounds may be utilized as solvents, chemical intermediates, or starting materials.

Introduction

Dipropylbenzene (C₁₂H₁₈) is an aromatic hydrocarbon with two propyl groups attached to a benzene ring. The nature of the propyl group (n-propyl or isopropyl) and its position on the benzene ring (ortho, meta, or para) give rise to a number of structural isomers. These isomers exhibit distinct physical and chemical properties that are critical for their application in various fields of chemical synthesis and material science. This guide will cover both di-n-propylbenzene and diisopropylbenzene isomers.

Isomers of Dipropylbenzene

There are two primary categories of dipropylbenzene isomers based on the structure of the alkyl substituent:

-

Di-n-propylbenzene: Contains two n-propyl groups.

-

Diisopropylbenzene: Contains two isopropyl groups.

Within each category, there are three positional isomers:

-

1,2- (ortho-) : The propyl groups are on adjacent carbon atoms of the benzene ring.

-

1,3- (meta-) : The propyl groups are separated by one carbon atom on the benzene ring.

-

1,4- (para-) : The propyl groups are on opposite carbon atoms of the benzene ring.

Physical and Chemical Properties

The physical properties of the dipropylbenzene isomers are summarized in the tables below. These properties are crucial for purification processes such as distillation and for predicting their behavior as solvents.

Di-n-propylbenzene Isomers

| Property | 1,2-di-n-propylbenzene | 1,3-di-n-propylbenzene | 1,4-di-n-propylbenzene |

| CAS Number | 31621-49-5[1] | 17171-72-1[2][3] | 4815-57-0[4][5] |

| Molecular Weight ( g/mol ) | 162.27[1][6] | 162.27[2][3] | 162.27[4][5] |

| Boiling Point (°C) | 219.5[1] | ~217 | 238[7] |

| Melting Point (°C) | - | - | -29.0[7] |

| Density (g/cm³) | 0.862[1] | - | 0.862[7] |

| Refractive Index | 1.492[1] | - | - |

Diisopropylbenzene Isomers

| Property | 1,2-diisopropylbenzene | 1,3-diisopropylbenzene | 1,4-diisopropylbenzene |

| CAS Number | 577-55-9[8] | 99-62-7[8][9] | 100-18-5[8][10] |

| Molecular Weight ( g/mol ) | 162.28[8] | 162.28[8] | 162.27[11] |

| Boiling Point (°C) | 205[8] | 203[8] | 210[11] |

| Melting Point (°C) | -57[8] | -63[8] | -17[11] |

| Density (g/mL at 25°C) | - | 0.856[12] | 0.857[11] |

| Refractive Index (n20/D) | - | 1.488[12] | 1.489[11] |

| Solubility in Water | Very slightly soluble[8] | 0.0425 g/L | Practically insoluble |

Synthesis of Dipropylbenzene Isomers

The primary method for synthesizing diisopropylbenzene isomers is the Friedel-Crafts alkylation of benzene or cumene with propylene. The synthesis of di-n-propylbenzene can be achieved through methods such as the Friedel-Crafts acylation followed by reduction, or alkylation with an n-propyl halide.

Synthesis of Diisopropylbenzene Isomers

The alkylation of benzene with propylene yields a mixture of isopropylbenzene (cumene), diisopropylbenzenes, and polyisopropylbenzenes. The ratio of the isomers is influenced by the catalyst and reaction conditions.

Caption: General workflow for the synthesis of diisopropylbenzene.

Isomerization of Diisopropylbenzenes

The less desired meta- and ortho-isomers can be converted to the more commercially valuable para-isomer through isomerization reactions, often catalyzed by solid acids.

Caption: Isomerization pathways of diisopropylbenzene isomers.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and a general protocol for the synthesis of diisopropylbenzene.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid samples.

Apparatus:

-

Thiele tube

-

Thermometer (0-250 °C)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil or silicone oil

Procedure:

-

Place a small amount (0.5-1 mL) of the dipropylbenzene isomer into the fusion tube.

-

Invert the sealed capillary tube and place it inside the fusion tube with the open end submerged in the liquid.

-

Attach the fusion tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Place the thermometer and attached tube into the Thiele tube containing the heating oil.

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7][8]

Caption: Workflow for boiling point determination.

Determination of Density (Pycnometer Method)

This method provides an accurate determination of the density of a liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) with a known volume

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty pycnometer on an analytical balance (m₁).

-

Fill the pycnometer with the dipropylbenzene isomer, ensuring no air bubbles are trapped.

-

Place the stopper and wipe away any excess liquid.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Remove the pycnometer, dry the outside, and weigh it (m₂).

-

The mass of the liquid is m₂ - m₁.

-

The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Place a few drops of the dipropylbenzene isomer onto the lower prism.

-

Close the prisms and allow the sample to spread evenly.

-

Circulate water from the constant temperature bath through the refractometer to maintain a constant temperature (typically 20°C).

-

Look through the eyepiece and adjust the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

-

Read the refractive index from the scale.

Synthesis of 1,4-Diisopropylbenzene (Friedel-Crafts Alkylation)

This is a general procedure and may require optimization for specific isomers.

Materials:

-

Benzene

-

Propylene gas or 2-chloropropane

-

Anhydrous aluminum chloride (AlCl₃) or a solid acid catalyst (e.g., zeolite)

-

Round-bottom flask

-

Reflux condenser

-

Gas inlet tube (if using propylene)

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Distillation apparatus

Procedure:

-

Set up a round-bottom flask with a stirrer and a reflux condenser in a fume hood.

-

Charge the flask with anhydrous benzene and the Lewis acid catalyst (e.g., AlCl₃).

-

Cool the mixture in an ice bath.

-

Slowly bubble propylene gas through the mixture or add 2-chloropropane dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time.

-

Quench the reaction by slowly pouring the mixture over crushed ice and hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water, a dilute sodium bicarbonate solution, and then again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the benzene by distillation.

-

The resulting mixture of cumene and diisopropylbenzene isomers can be separated by fractional distillation.[8]

Caption: Experimental workflow for Friedel-Crafts alkylation.

Applications

The isomers of dipropylbenzene have various industrial applications:

-

1,3-Diisopropylbenzene: A precursor in the synthesis of resorcinol.[13]

-

1,4-Diisopropylbenzene: Used as a solvent and a chemical intermediate. It is also used in the TALSPEAK process for nuclear fuel reprocessing.[11]

-

Mixed Isomers: Can be used as high-boiling point solvents and as components in certain fuel blends.

Safety Information

Dipropylbenzene isomers are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. They can cause skin irritation. Refer to the specific Safety Data Sheet (SDS) for each isomer before use.

This guide provides a foundational understanding of the isomers of dipropylbenzene. For specific applications, further research into the detailed reaction kinetics, thermodynamics, and toxicology of each isomer is recommended.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. vernier.com [vernier.com]

- 3. benchchem.com [benchchem.com]

- 4. athabascau.ca [athabascau.ca]

- 5. byjus.com [byjus.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. byjus.com [byjus.com]

- 8. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. researchgate.net [researchgate.net]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

An In-depth Technical Guide to the Health and Safety of 1,4-Diisopropylbenzene

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. Always refer to the official SDS from the supplier before handling this chemical.

Note on Chemical Identity: This guide focuses on 1,4-Diisopropylbenzene (CAS No. 100-18-5) due to the extensive availability of safety and toxicological data. The user's original query mentioned "1,4-Dipropylbenzene" (CAS No. 4815-57-0), which is a distinct chemical entity with significantly less available safety information. It is crucial to verify the specific chemical being used by its CAS number.

Executive Summary

1,4-Diisopropylbenzene is a combustible liquid that poses several health and safety hazards, primarily skin irritation.[1][2] While it has a low acute oral toxicity, it can be harmful if it comes into contact with the skin or is inhaled.[3] This guide provides a comprehensive overview of the available health and safety data for 1,4-Diisopropylbenzene, including detailed toxicological data, handling and storage procedures, and the experimental protocols used to determine these hazards.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1,4-Diisopropylbenzene is presented in Table 1. This information is critical for understanding its behavior under various laboratory conditions and for conducting a thorough risk assessment.

Table 1: Physical and Chemical Properties of 1,4-Diisopropylbenzene

| Property | Value | Reference |

| CAS Number | 100-18-5 | [4] |

| Molecular Formula | C₁₂H₁₈ | [4] |

| Molecular Weight | 162.27 g/mol | [4] |

| Appearance | Colorless liquid | [2] |

| Odor | Odorless to sharp, penetrating | [2][5] |

| Melting Point | -17 °C (1.4 °F) | [2][4] |

| Boiling Point | 210 °C (410 °F) | [1][4] |

| Flash Point | 76 °C (168.8 °F) - Pensky-Martens closed cup | [2] |

| Density | 0.857 g/cm³ at 25 °C (77 °F) | [1][4] |

| Vapor Density | 5.6 (vs air) | [4] |

| Vapor Pressure | 0.25 mmHg at 20 °C (68 °F) | [2][4] |

| Solubility in Water | Insoluble | [2][5] |

Toxicological Data

The toxicological profile of 1,4-Diisopropylbenzene is summarized in Table 2. The primary hazards are skin irritation and potential for respiratory irritation.[2] The acute oral toxicity is low.

Table 2: Summary of Toxicological Data for 1,4-Diisopropylbenzene

| Test | Species | Route | Result | Guideline | Reference |

| Acute Oral Toxicity (LD50) | Rat (male and female) | Oral | > 3,200 mg/kg | OECD 401 | [6] |

| Acute Inhalation Toxicity (LCLo) | Mouse | Inhalation | 5300 mg/m³ for 2 hours | Not specified | [7] |

| Skin Corrosion/Irritation | Guinea pig | Dermal | Irritating to skin | Not specified | [1][6] |

| Biodegradability | Aerobic | - | 3% after 28 days (Not readily biodegradable) | OECD 301D | [6] |

Hazard Identification and Classification

1,4-Diisopropylbenzene is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The key hazard classifications are summarized in Table 3.

Table 3: GHS Hazard Classification for 1,4-Diisopropylbenzene

| Hazard Class | Hazard Category | Hazard Statement | Reference |

| Flammable Liquids | Category 4 | H227: Combustible liquid | [1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2] |

| Specific target organ toxicity — Single exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | [2][7] |

| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life | [8] |

| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [8] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Acute Oral Toxicity (OECD Test Guideline 401)

This guideline details a method for assessing the acute oral toxicity of a substance.[9]

-

Principle: The test substance is administered in a single dose by gavage to fasted animals.[9] The animals are then observed for a defined period for signs of toxicity and mortality.[9]

-

Test Animals: Typically, young adult rats are used.[9]

-

Procedure:

-